molecular formula C22H22N4OS B4269944 N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B4269944
M. Wt: 390.5 g/mol
InChI Key: FIHMEGNAVOUTSF-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with an imidazole and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thienyl and imidazole groups through various substitution reactions. Key reagents often include halogenated quinoline derivatives, thiophene compounds, and imidazole derivatives. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and imidazole moieties, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions can target the quinoline core or the carboxamide group, potentially yielding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogenating agents, organometallic compounds, and nucleophiles are employed under conditions such as reflux, inert atmospheres, and specific solvents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, ultimately resulting in the desired therapeutic effect. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

    N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide: Lacks the thienyl and methyl groups, potentially altering its biological activity and chemical properties.

    6-Methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide: Lacks the imidazole group, which may affect its binding affinity and specificity.

    N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-4-quinolinecarboxamide: Lacks the thienyl group, which could influence its electronic properties and reactivity.

Uniqueness: The presence of both the imidazole and thienyl groups in N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide provides a unique combination of electronic and steric properties. This can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c1-15-4-6-19-17(12-15)18(13-20(25-19)21-7-5-16(2)28-21)22(27)24-8-3-10-26-11-9-23-14-26/h4-7,9,11-14H,3,8,10H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHMEGNAVOUTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCCCN3C=CN=C3)C4=CC=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
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N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
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N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
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N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
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N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
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N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

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